molecular formula C14H11N3O4 B2817301 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 865286-56-2

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2817301
CAS No.: 865286-56-2
M. Wt: 285.259
InChI Key: RVJSUDFOZCBNPW-UHFFFAOYSA-N
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Description

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-methoxybenzoic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with biological macromolecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
  • N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Uniqueness

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-19-10-6-4-9(5-7-10)13-16-17-14(21-13)15-12(18)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJSUDFOZCBNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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